

# Structural Elucidation of 4-Allyl-1,6-heptadien-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Allyl-1,6-heptadien-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of **4-allyl-1,6-heptadien-4-ol**, also known as triallylcarbinol. The document details a feasible synthetic pathway, comprehensive spectroscopic data analysis, and the experimental protocols necessary for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and compound characterization.

## Synthesis of 4-Allyl-1,6-heptadien-4-ol

A robust and widely applicable method for the synthesis of tertiary alcohols such as **4-allyl-1,6-heptadien-4-ol** is the Grignard reaction. This method involves the reaction of an ester or a carbonate with an excess of a Grignard reagent. In this case, diethyl carbonate serves as a suitable starting material, reacting with three equivalents of allylmagnesium bromide to yield the desired product.

Reaction Scheme:

## Experimental Protocol: Synthesis via Grignard Reaction

Materials:

- Magnesium turnings
- Allyl bromide

- Anhydrous diethyl ether
- Diethyl carbonate
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- Preparation of Allylmagnesium Bromide (Grignard Reagent):
  - In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.
  - Add a small volume of anhydrous diethyl ether to cover the magnesium.
  - A solution of allyl bromide in anhydrous diethyl ether is prepared in a dropping funnel.
  - A small amount of the allyl bromide solution is added to the magnesium to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).
  - Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, the mixture is stirred until the magnesium is consumed.
- Reaction with Diethyl Carbonate:
  - The Grignard reagent solution is cooled in an ice bath.
  - A solution of diethyl carbonate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. An excess of the Grignard reagent (at least 3 equivalents) is crucial for

the complete reaction to the tertiary alcohol.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
- Work-up and Purification:
  - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
  - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
  - The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  - The crude product is purified by vacuum distillation to yield **4-allyl-1,6-heptadien-4-ol** as a colorless liquid.

## Structural Elucidation via Spectroscopic Methods

The structure of the synthesized **4-allyl-1,6-heptadien-4-ol** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **4-allyl-1,6-heptadien-4-ol** is expected to show distinct signals corresponding to the different types of protons in the molecule.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

<sup>1</sup> H NMR Data (Predicted)	<sup>13</sup> C NMR Data (Predicted)
Chemical Shift (ppm)	Multiplicity
~5.8	m
~5.1	m
~2.3	d
~1.8	s

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups within the molecule.

FTIR Data
Wavenumber (cm <sup>-1</sup> )
~3450
~3080
~2980, 2920
~1640
~995, 915

Source: NIST Chemistry WebBook[1]

## Mass Spectrometry (MS)

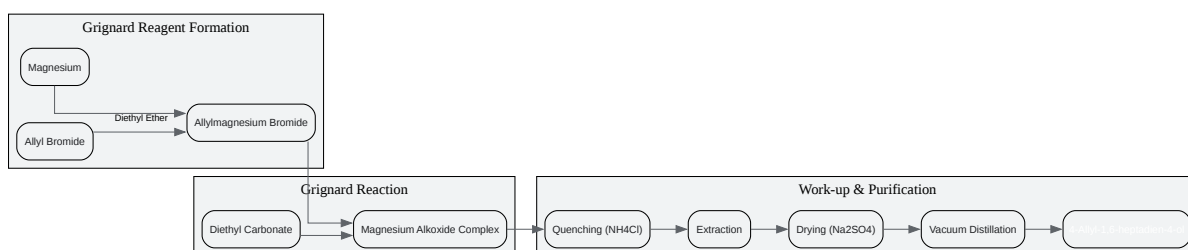
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The mass spectrum of **4-allyl-1,6-heptadien-4-ol** would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 152, corresponding to its molecular weight.[1]

Expected Fragmentation Pattern:

- Loss of an allyl radical ( $-C_3H_5$ ): A prominent peak at  $m/z = 111$ .
- Loss of water ( $-H_2O$ ): A peak at  $m/z = 134$ .
- Further fragmentation of these initial ions would lead to smaller fragments characteristic of the allyl groups.

## Visualizations

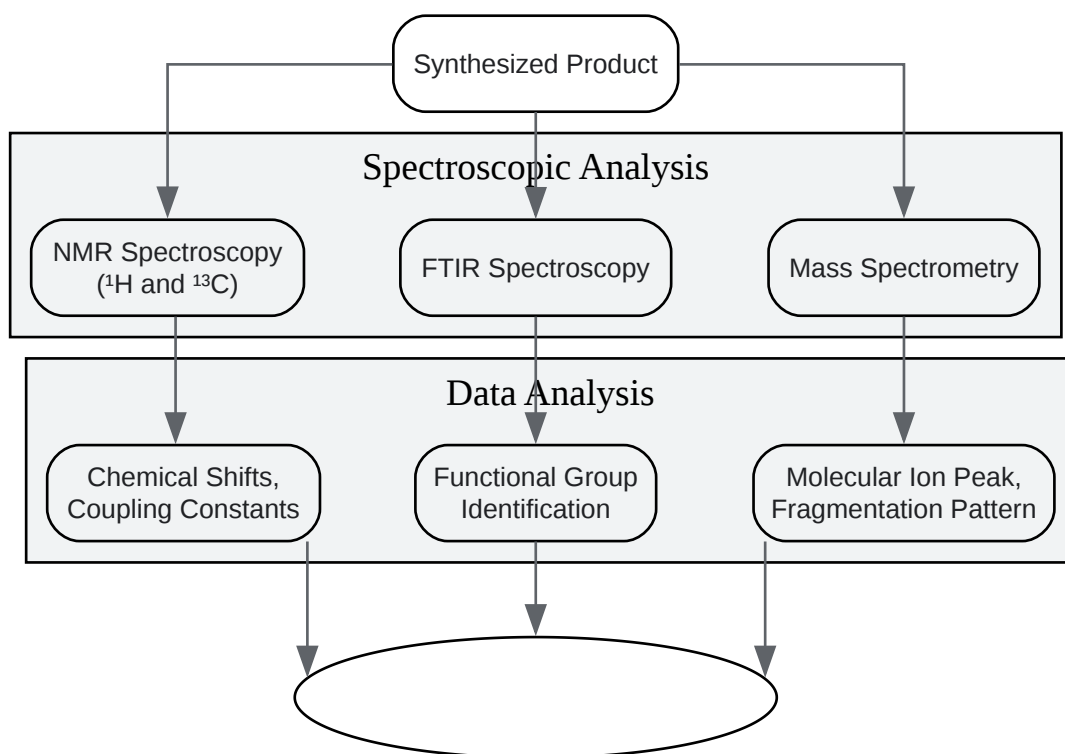
### Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Allyl-1,6-heptadien-4-ol**.

### Structural Elucidation Workflow



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Caption: Workflow for the structural elucidation of **4-Allyl-1,6-heptadien-4-ol**.

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## References

- 1. 4-Allyl-1,6-heptadiene-4-ol [webbook.nist.gov]
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